molecular formula C12H20O4 B14478753 Ethyl 2-(acetyloxy)oct-2-enoate CAS No. 66150-20-7

Ethyl 2-(acetyloxy)oct-2-enoate

Cat. No.: B14478753
CAS No.: 66150-20-7
M. Wt: 228.28 g/mol
InChI Key: CSECKHYMSBEYQY-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)oct-2-enoate is an organic compound with the molecular formula C12H20O4. It is an ester derivative of octenoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an ethyl ester group and an acetyloxy functional group attached to an octenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)oct-2-enoate can be synthesized through several methods. One common approach involves the esterification of octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the use of acetic anhydride and a base catalyst to acetylate the hydroxyl group of ethyl 2-hydroxyoct-2-enoate, resulting in the formation of this compound. This reaction is usually carried out at room temperature and requires careful control of reaction conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and automated systems to ensure consistent product quality and high yields. The use of advanced catalysts and optimized reaction conditions allows for efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)oct-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octenoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

    Hydrolysis: Octenoic acid and ethanol.

    Reduction: Ethyl 2-hydroxyoct-2-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetyloxy)oct-2-enoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and chemical reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)oct-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the ester group can be metabolized to produce ethanol, which may have further effects on cellular processes.

Comparison with Similar Compounds

Ethyl 2-(acetyloxy)oct-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-octenoate: Lacks the acetyloxy group and has different chemical reactivity and applications.

    Ethyl 2-hydroxyoct-2-enoate: Contains a hydroxyl group instead of an acetyloxy group, leading to different chemical properties and reactivity.

    Octenoic acid: The parent acid of this compound, which lacks the ester and acetyloxy groups.

Properties

CAS No.

66150-20-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 2-acetyloxyoct-2-enoate

InChI

InChI=1S/C12H20O4/c1-4-6-7-8-9-11(16-10(3)13)12(14)15-5-2/h9H,4-8H2,1-3H3

InChI Key

CSECKHYMSBEYQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C(=O)OCC)OC(=O)C

Origin of Product

United States

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